6-Bromohexyl acrylate

Vue d'ensemble

Description

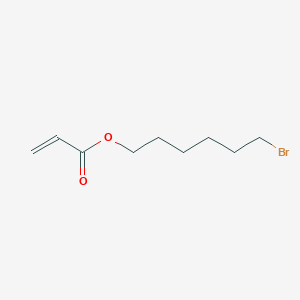

6-Bromohexyl acrylate is an organic compound with the molecular formula C9H15BrO2. It is an acrylate ester that contains a bromine atom in its molecular structure. This compound is commonly used as a starting material for synthesizing other organic compounds, including polymers, pharmaceuticals, and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromohexyl acrylate typically involves the bromination of 6-hexanol with bromine gas, followed by the esterification of the resulting 6-bromohexanol with acrylic acid. The reaction conditions include:

Bromination: 6-hexanol is reacted with bromine gas in the presence of a solvent such as dichloromethane.

Esterification: The resulting 6-bromohexanol is then esterified with acrylic acid in the presence of a catalyst like triethylamine and a stabilizer such as 4-(dimethylamino)pyridine (DMAP).

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like flash column chromatography using basic aluminum oxide as the solid phase are common .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromohexyl acrylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

Polymerization: The acrylate group readily undergoes polymerization reactions, forming long chains of repeating units.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under conditions like elevated temperatures or UV light exposure.

Major Products:

Nucleophilic Substitution: Products include azidohexyl acrylate, thiocyanatohexyl acrylate, and methoxyhexyl acrylate.

Polymerization: The major product is poly(this compound), which can be further modified for various applications.

Applications De Recherche Scientifique

Polymer Synthesis

Monomer for Polymerization:

6-Bromohexyl acrylate is primarily used as a monomer in the synthesis of polymers. Its acrylate group allows for easy polymerization, leading to the formation of poly(this compound), which can be further modified for specific applications. The polymerization can be initiated using various methods, including thermal or photoinitiated processes, yielding materials with tailored properties such as thermal stability and mechanical strength .

Functionalization:

The bromine atom in this compound facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups into the polymer backbone. This property is exploited to create functionalized polymers that can be used in coatings, adhesives, and sealants with enhanced performance characteristics .

Biomedical Applications

Hydrogels for Tissue Engineering:

In biomedical research, this compound is utilized in the preparation of biodegradable and photocrosslinkable hydrogels. These hydrogels serve as scaffolds for tissue engineering, providing a supportive matrix for cell growth and differentiation. The ability to crosslink upon exposure to light allows for precise control over the gelation process and the mechanical properties of the resulting hydrogel .

Drug Delivery Systems:

The compound has also been explored in drug delivery applications. By incorporating this compound into polymeric carriers, researchers can develop systems that release therapeutic agents in a controlled manner. The tunability of the polymer properties enables optimization for specific drug release profiles .

Material Science

Adhesives and Coatings:

In industrial applications, this compound is employed in the formulation of advanced adhesives and coatings. The unique chemical structure provides enhanced adhesion properties and thermal stability, making it suitable for use in demanding environments .

Surface Modification:

The compound is also used in surface modification processes to improve the hydrophilicity of polymer surfaces. By reacting with oxidized surfaces, it can introduce functional groups that enhance adhesion properties for coatings and other applications .

Case Study 1: Fluidic Platforms

A study demonstrated the use of this compound in creating fluidic platforms incorporating photo-responsive soft polymers. The polymers were synthesized through a multi-step process involving this compound, which enabled precise control over fluid flow in microfluidic devices. The resulting systems showed potential for applications in drug delivery and biosensing .

Case Study 2: Functionalized Particles

Research involving surfactant-free polymerization with this compound resulted in the synthesis of functionalized particles with bromine atoms on their surface. These particles exhibited unique properties that could be exploited in various applications such as catalysis and sensor technology .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Synthesis | Used as a monomer to create poly(this compound) | Tailored mechanical properties |

| Biomedical Engineering | Preparation of biodegradable hydrogels for tissue scaffolds | Supports cell growth; controllable gelation |

| Drug Delivery Systems | Development of controlled release systems | Tunable release profiles |

| Adhesives and Coatings | Formulation of advanced adhesives with enhanced adhesion | Improved thermal stability |

| Surface Modification | Enhancing hydrophilicity of polymer surfaces | Better adhesion characteristics |

Mécanisme D'action

The mechanism of action of 6-Bromohexyl acrylate involves its reactivity due to the presence of both the bromine atom and the acrylate group. The bromine atom facilitates nucleophilic substitution reactions, while the acrylate group undergoes polymerization. These reactions enable the compound to form various derivatives and polymers with specific properties .

Comparaison Avec Des Composés Similaires

- 6-Chlorohexyl acrylate

- 6-Iodohexyl acrylate

- 6-Fluorohexyl acrylate

Comparison: 6-Bromohexyl acrylate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, this compound offers moderate reactivity, making it suitable for a wide range of applications without being overly reactive or unstable .

Activité Biologique

6-Bromohexyl acrylate is a compound of significant interest in various fields, particularly in materials science and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

This compound is synthesized from 6-bromohexanol and acryloyl chloride, typically using triethylamine as a base. The synthesis process can yield high purity and efficiency, with reported yields of up to 94% under optimized conditions . The chemical structure can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. In a study evaluating various acrylate derivatives, it was found that compounds similar to this compound demonstrated effective antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for closely related compounds were reported as low as 13.67 μg/mL, suggesting strong bactericidal effects .

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cell lines. In vitro assays indicate that while some derivatives show promising antibacterial activity, they also exhibit varying degrees of cytotoxicity. For instance, related compounds displayed IC50 values ranging from 94.86 to 340.30 μmol/L against different cancer cell lines (WI-38, MCF-7, HepG2) in studies . This highlights the need for careful evaluation of the therapeutic window when considering these compounds for medical applications.

Table: Summary of Biological Activities of Related Compounds

| Compound | Activity Type | MIC (μg/mL) | IC50 (μmol/L) | Cell Lines Tested |

|---|---|---|---|---|

| This compound | Antibacterial | 13.67 | N/A | N/A |

| Compound 3c | Antibacterial | 13.67 | 340.30 | WI-38 |

| Compound 5a | Antibacterial | 15.63 | 94.86 | MCF-7 |

| Harmine Derivative | Antibacterial | 31.25 | 161.67 | HepG2 |

Pharmacokinetics

The pharmacokinetic profile of related compounds has been studied extensively. For instance, one study demonstrated rapid distribution and elimination in vivo, with a significant first-pass effect noted during oral administration . The pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life were evaluated, indicating a need for dosage adjustments to achieve effective plasma concentrations.

Table: Pharmacokinetic Parameters

| Parameter | Intravenous (i.v.) | Oral (i.g.) |

|---|---|---|

| Cmax (ng/mL) | 836.67 ± 229.45 | 158.73 ± 59.61 |

| Tmax (h) | 0.083 ± 0.030 | 0.25 ± 0.033 |

| T1/2 (h) | 2.27 ± 0.62 | 1.30 ± 0.47 |

| Cl/F (L/h·kg) | 0.031 ± 0.03 | 0.26 ± 0.10 |

| AUC0→t (ng·h/mL) | 1050.59 ± 229.31 | 284.24 ± 54.36 |

Applications in Material Science

Beyond its biological activity, this compound is utilized in developing photo-responsive materials and polymer systems due to its ability to form cross-linked structures when polymerized with other monomers . These materials have potential applications in drug delivery systems and smart materials that respond to environmental stimuli.

Propriétés

IUPAC Name |

6-bromohexyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c1-2-9(11)12-8-6-4-3-5-7-10/h2H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOQTVHKJHBXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569212 | |

| Record name | 6-Bromohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112231-58-0 | |

| Record name | 6-Bromohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.